1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone
Description
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Properties
IUPAC Name |
2-fluoro-N-[(Z)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O/c1-13(24-25-20-5-3-2-4-18(20)23)15-8-11-19-17(12-15)21(27-26-19)14-6-9-16(22)10-7-14/h2-12,25H,1H3/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEBVWAXLJLZCI-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1F)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1F)/C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 323.33 g/mol. The presence of the hydrazone functional group (-N=CH-NH-) is significant for its biological activity.
Antioxidant Activity
Hydrazones are known for their antioxidant properties, which are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Research indicates that hydrazone derivatives can exhibit significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid. For instance, compounds bearing similar structural motifs have shown radical scavenging abilities that exceed those of standard antioxidants by notable margins .
| Compound | Antioxidant Activity (DPPH Scavenging) | Reference |
|---|---|---|
| Hydrazone A | 1.4 times higher than ascorbic acid | |
| Hydrazone B | Comparable to vitamin C |
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies against various cancer cell lines. Notably, compounds related to the hydrazone class have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. In these studies, the compounds generally exhibited greater toxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that merits further exploration .
Case Studies
- Antioxidant Evaluation : A study evaluating several hydrazone derivatives found that those with a benzisoxazole moiety exhibited enhanced radical scavenging activity compared to other structural analogs. The study utilized both in vitro assays and computational modeling to predict their efficacy .
- Cytotoxicity Assays : In another investigation, a series of hydrazones were tested against cancer cell lines using the MTT assay. Results indicated that modifications in the phenyl groups significantly influenced cytotoxicity levels, highlighting structure-activity relationships critical for drug development .
- Molecular Docking Studies : Computational docking studies have been employed to predict interactions between these compounds and target proteins involved in cancer progression and oxidative stress responses. Such studies provide insights into the binding affinities and potential mechanisms of action .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzisoxazole compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific hydrazone derivative may also function as a potential anticancer agent by targeting specific pathways involved in tumor growth.
Antimicrobial Properties
Compounds containing benzisoxazole moieties have demonstrated antimicrobial activity against a variety of pathogens. The hydrazone derivative is hypothesized to disrupt microbial cell membranes or inhibit essential microbial enzymes, thereby exhibiting bactericidal or fungicidal effects.
Neuroprotective Effects
There is emerging evidence suggesting that certain benzisoxazole derivatives possess neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles. The compound may help mitigate these effects through antioxidant mechanisms.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzisoxazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features to the hydrazone exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that further exploration into the structure-activity relationship could lead to the development of more effective anticancer agents.
Study 2: Antimicrobial Testing
In an investigation reported in the European Journal of Medicinal Chemistry, the antimicrobial efficacy of various hydrazone derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited potent antibacterial activity, suggesting that the hydrazone functional group enhances antimicrobial properties.
Study 3: Neuroprotection in Animal Models
Research published in Neuropharmacology assessed the neuroprotective effects of benzisoxazole derivatives in mouse models of Alzheimer's disease. The findings indicated that these compounds could reduce neuroinflammation and oxidative stress markers, supporting their potential use as therapeutic agents for neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this hydrazone derivative, and how can reaction conditions be optimized?
- The synthesis typically involves condensation of the benzisoxazole ketone precursor with N-(2-fluorophenyl)hydrazine. Key steps include:
- Acid-catalyzed hydrazone formation : Use glacial acetic acid or HCl in ethanol under reflux (70–80°C) for 12–24 hours to ensure complete conversion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (1:1.2 ketone:hydrazine) to minimize side products .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.8 ppm), benzisoxazole resonances (δ 6.8–7.1 ppm), and hydrazone NH (δ 8.5–9.0 ppm, broad) .
- FT-IR : Confirm C=N stretching (1590–1620 cm⁻¹) and NH bending (3200–3300 cm⁻¹) .
- Elemental analysis (CHNS) : Validate empirical formula (e.g., C21H14F2N3O) with <0.3% deviation .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous fluorophenyl-benzisoxazole hybrids .
Advanced Research Questions
Q. How do fluorophenyl substituents influence the compound’s electronic properties and reactivity in derivatization?
- Electron-withdrawing effects : The 4-fluorophenyl group on the benzisoxazole ring reduces electron density at the ketone moiety, enhancing electrophilicity for nucleophilic attacks (e.g., Grignard additions) .
- Steric hindrance : Ortho-fluorine on the hydrazone’s phenyl group may restrict rotational freedom, impacting conformational stability in solution .
- Comparative studies : Substituent position (para vs. ortho fluorine) alters π-π stacking interactions, as shown in crystallographic studies of related triazole derivatives .
Q. What in vitro assays are suitable for evaluating the antimicrobial or anticancer potential of this compound?
- Antimicrobial testing :
- MIC assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hydrazones with fluorophenyl groups exhibit enhanced membrane disruption, as seen in nitrofurazone analogues .
- Anticancer screening :
- MTT assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Structural analogs with benzoxazine cores show activity via topoisomerase inhibition .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR kinase). Fluorophenyl groups may form halogen bonds with active-site residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer potential. Substituent effects on electron affinity correlate with observed bioactivity .
Q. What contradictions exist in reported biological activities of benzisoxazole-hydrazone hybrids, and how can these be resolved?
- Variability in potency : Some studies report IC50 <10 μM against cancer cells, while others show no activity. This may stem from differences in cell permeability or assay conditions (e.g., serum concentration) .
- Resolution strategies :
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., nitro vs. methoxy groups) and compare bioactivity .
- Metabolic stability testing : Use liver microsome assays to identify degradation pathways affecting efficacy .
Methodological Considerations
Q. What chromatographic techniques effectively purify hydrazone derivatives with fluorophenyl groups?
- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA to resolve hydrazone isomers .
- Preparative TLC : Employ silica gel GF254 plates with chloroform/methanol (9:1) for small-scale purification .
Q. How can crystallographic data enhance understanding of this compound’s solid-state behavior?
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., hydrogen bonds between NH and benzisoxazole oxygen) that stabilize the crystal lattice. Analogous structures show π-stacking distances of 3.5–3.8 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
